![molecular formula C12H19N3O B1668487 N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide CAS No. 111757-17-6](/img/structure/B1668487.png)
N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
描述
CGP-28014,也称为N-(2-吡啶酮-6-基)-N’,N’-二正丙基甲酰胺,是一种选择性儿茶酚-O-甲基转移酶(COMT)抑制剂。该化合物因其潜在的治疗应用而受到关注,尤其是在治疗帕金森病方面。 通过抑制COMT,CGP-28014有助于提高大脑中多巴胺的水平,这对帕金森病患者有益 .
准备方法
合成路线及反应条件: CGP-28014可以通过多种途径合成。一种方法包括将2-氨基-6-羟基吡啶与N,N-二甲基甲酰胺二乙基乙缩醛转化为N-(2-氧代吡啶-6-基)-N’,N’-二甲基甲酰胺。 然后将该中间体用二丙胺进行胺化反应,得到CGP-28014 .
工业生产方法: CGP-28014的工业生产涉及类似的合成路线,但规模更大。反应条件经过优化,以确保最终产物的产率高和纯度高。文献中没有关于工业生产方法的具体细节。
化学反应分析
反应类型: CGP-28014主要与儿茶酚-O-甲基转移酶发生抑制反应。 在正常生理条件下,它不会显著参与氧化、还原或取代反应 .
常用试剂和条件: 与CGP-28014反应的主要试剂是儿茶酚-O-甲基转移酶。 反应条件通常涉及生理pH值和温度,因为该化合物设计用于在人体内发挥作用 .
主要产物: CGP-28014与儿茶酚-O-甲基转移酶反应形成的主要产物是酶本身的抑制。 这种抑制导致大脑中多巴胺和其他儿茶酚胺的水平升高 .
科学研究应用
Inhibition of Catechol O-Methyltransferase (COMT)
One of the primary applications of N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide is its role as an inhibitor of catechol O-methyltransferase (COMT). This enzyme is crucial in the metabolism of catecholamines, including dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound can potentially enhance the effects of these neurotransmitters, making it significant in the treatment of conditions such as:
- Parkinson's Disease : COMT inhibitors are used to prolong the effect of levodopa therapy.
- Depression and Anxiety Disorders : Enhanced catecholamine levels can improve mood and anxiety symptoms.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. The compound's ability to inhibit COMT leads to increased levels of neuroprotective agents like dopamine in the brain. This has implications for:
- Cognitive Enhancement : Potential use in cognitive disorders where dopamine levels are critical.
- Neurodegenerative Diseases : Its neuroprotective effects could be beneficial in conditions like Alzheimer's disease.
Case Study 1: COMT Inhibition in Parkinson's Disease
A study published in Naunyn-Schmiedeberg's Archives of Pharmacology demonstrated that CGP 28014 significantly inhibited COMT activity in vitro. The study found that:
- Dosages of 0.1 to 10 µM resulted in a dose-dependent inhibition of enzyme activity.
- The compound was effective in increasing dopamine levels in neuronal cultures, suggesting potential therapeutic benefits for Parkinson's patients .
Case Study 2: Neuroprotective Mechanism Exploration
Another investigation focused on the neuroprotective mechanisms of CGP 28014. The findings revealed:
- Treatment with CGP 28014 reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.
- The compound exhibited a protective effect against cell death induced by glutamate toxicity, indicating its potential use in neurodegenerative disease management .
Data Table: Summary of Research Findings
作用机制
CGP-28014通过抑制儿茶酚-O-甲基转移酶发挥作用,儿茶酚-O-甲基转移酶是一种负责分解多巴胺等儿茶酚胺的酶。通过抑制这种酶,CGP-28014提高了大脑中多巴胺的水平。 这对帕金森病患者尤其有利,因为这种疾病的特征是多巴胺水平低 . CGP-28014的分子靶点是儿茶酚-O-甲基转移酶,所涉及的途径是多巴胺代谢途径 .
相似化合物的比较
类似化合物:
- 恩他卡朋
- 妥卡朋
- 对苯二酚
比较: CGP-28014在作用机制上类似于其他COMT抑制剂,如恩他卡朋和妥卡朋。 CGP-28014具有独特的非儿茶酚结构,这使其与其他COMT抑制剂有所区别 . 此外,CGP-28014已被证明具有与对苯二酚类似的作用持续时间和效力 .
生物活性
N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide, also known by its CAS number 111757-17-6, is a compound with notable biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 221.3 g/mol
- Chemical Structure :
- InChI:
InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)
- SMILES:
O=C1C=CC=C(N=CN(CCC)CCC)N1
- InChI:
Research indicates that this compound exhibits inhibitory effects on specific biological pathways. Its structure suggests potential interactions with enzymes involved in metabolic processes. The compound acts as an inhibitor of certain protein kinases, which play a critical role in cell signaling pathways related to cancer and other diseases .
Pharmacological Studies
-
Anticancer Activity :
- A study highlighted its effectiveness against PTEN-deficient tumors by inhibiting PI3K pathways. This inhibition resulted in reduced tumor growth in xenograft models .
- Another investigation demonstrated that the compound could modulate the activity of p-Akt in cancer models, suggesting a mechanism for its anticancer properties .
- Antiviral Properties :
Case Study 1: Tumor Growth Inhibition
In a controlled experiment involving PTEN-deficient prostate cancer models, this compound was administered to assess its impact on tumor proliferation. Results indicated a significant reduction in tumor size compared to control groups, with mechanisms linked to the modulation of key signaling pathways involved in cell survival and apoptosis .
Case Study 2: Viral Infection Management
A series of tests were conducted using viral strains known to affect immunocompromised patients. The compound was evaluated for its ability to inhibit viral replication. Results showed a marked decrease in viral load in treated subjects compared to untreated controls, supporting its potential as an antiviral agent .
Comparative Analysis
Compound | Molecular Weight (g/mol) | Biological Activity | Mechanism of Action |
---|---|---|---|
This compound | 221.3 | Anticancer, Antiviral | PI3K inhibition |
Ganciclovir | 255.25 | Antiviral | DNA polymerase inhibition |
AZD8186 | 320.4 | Anticancer | PI3Kβ/δ inhibition |
属性
CAS 编号 |
111757-17-6 |
---|---|
分子式 |
C12H19N3O |
分子量 |
221.30 g/mol |
IUPAC 名称 |
N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)/b13-10+ |
InChI 键 |
MEYPAYJYAZKERR-JLHYYAGUSA-N |
SMILES |
CCCN(CCC)C=NC1=CC=CC(=O)N1 |
手性 SMILES |
CCCN(CCC)/C=N/C1=CC=CC(=O)N1 |
规范 SMILES |
CCCN(CCC)C=NC1=CC=CC(=O)N1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CGP 28014 CGP-28014 N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。